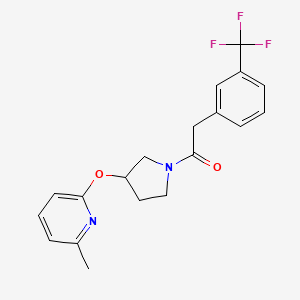
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F3N2O2 and its molecular weight is 364.368. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroanalytical and Biological Studies
Recent research has explored the synthesis of novel substituted heterocyclic pyridine derivatives and their metal complexes, focusing on their spectroanalytical characterization and biological activities. Although not directly mentioning the exact compound , these studies provide insights into similar compounds' anticancer and antibacterial properties. For instance, Kumar B.R. Chaitanya et al. (2022) synthesized metal complexes of a pyridine derivative ligand and assessed their cytotoxicity against carcinoma cell lines and antibacterial activities against pathogenic strains, showcasing the potential biomedical applications of related compounds (Kumar B.R. Chaitanya, Babu K. Sudhakar, & Murthy D V Krishna, 2022).
Catalytic Behavior Toward Ethylene Reactivity
In the realm of organometallic chemistry, the synthesis and characterization of metal complexes bearing pyridine and iminopyridine ligands have been investigated for their catalytic activities. A study by Wen‐Hua Sun et al. (2007) focused on iron and cobalt complexes' catalytic behaviors towards ethylene, highlighting the potential of pyridine derivatives in catalyzing significant chemical reactions (Wen‐Hua Sun et al., 2007).
Antiviral Activity
The antiviral potential of pyridine derivatives has also been explored, with studies synthesizing novel compounds and evaluating their efficacy against viruses. F. Attaby et al. (2006) synthesized and assessed the antiviral activity of certain pyridine derivatives, offering a pathway to developing new antiviral drugs (F. Attaby, A. Elghandour, M. A. Ali, & Yasser M. Ibrahem, 2006).
Organocatalytic Synthesis and Diversity-Oriented Synthesis
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the compound's relevance in creating biologically active derivatives with high enantiopurity. Xiao-Hua Chen et al. (2009) described an enantioselective approach to synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which are crucial in medicinal chemistry (Xiao-Hua Chen, Q. Wei, Shi-Wei Luo, Hanbing Xiao, & L. Gong, 2009).
Propriétés
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-4-2-7-17(23-13)26-16-8-9-24(12-16)18(25)11-14-5-3-6-15(10-14)19(20,21)22/h2-7,10,16H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXWLIGGSUKGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2554492.png)
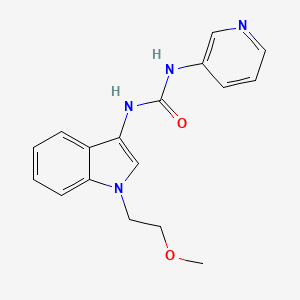
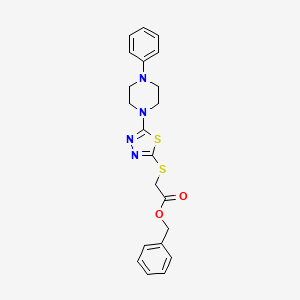
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2554496.png)
![benzo[d][1,3]dioxol-5-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2554498.png)
![Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2554500.png)
![1-Bromo-2-[(trimethylsilyl)oxy]propane](/img/structure/B2554501.png)
![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)

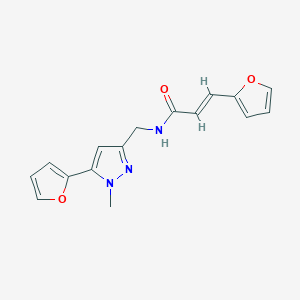
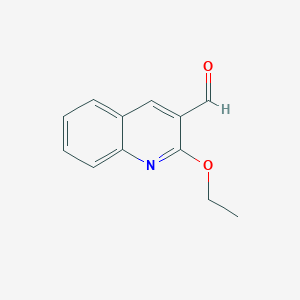


![3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2554513.png)